molecular formula C9H9BrN4O B14896975 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B14896975
M. Wt: 269.10 g/mol
InChI Key: SLTPHMHSKXGLPP-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C9H9BrN4O It is a derivative of pyrrole and pyrazole, containing a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
  • 4-bromo-1-methyl-1H-pyrazole
  • N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-methylbenzamide

Uniqueness

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of a bromine atom, a pyrazole ring, and a pyrrole ring with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

4-bromo-N-(1-methylpyrazol-3-yl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H9BrN4O/c1-14-3-2-8(13-14)12-9(15)7-4-6(10)5-11-7/h2-5,11H,1H3,(H,12,13,15)

InChI Key

SLTPHMHSKXGLPP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=CN2)Br

Origin of Product

United States

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